(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate
Description
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 1147103-42-1 as hydrochloride) is a bicyclic pyrrolidine derivative with the molecular formula C10H15NO2 (molar mass: 183.25 g/mol). It is a colorless liquid with a density of 1.058 g/mL and a boiling point of 255°C . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and bioactive molecules. Its stereochemistry (1S,3aR,6aS) ensures precise spatial arrangement, which is vital for binding to biological targets .
Synthesis:
The ethyl ester is synthesized via a two-step process:
Cyclization of 1,5-hexadiene with ethyl pyruvate to form octahydrocyclopenta[c]pyrrolidone.
Reaction with glycolic acid to yield the final product . Alternative routes involve coupling reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation in multi-step syntheses .
Properties
IUPAC Name |
ethyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZUEHILBXRWGT-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the reaction of (1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid 2-(tert-butyl) ester with ethanol. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to maintain the consistency and purity of the product. The compound is often produced in solid form and stored under sealed, dry conditions at room temperature .
Chemical Reactions Analysis
Types of Reactions
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl vs. Tert-Butyl Esters
Key Differences :
- Ethyl ester is simpler to synthesize and hydrolyze, making it preferable for transient protection in peptide synthesis.
- tert-Butyl esters offer steric protection for sensitive functional groups, enhancing stability during reactions .
- The oxalate salt (CAS 907606-68-2) improves crystallinity and handling but introduces higher molecular weight and acidity .
Hydrochloride Salt vs. Free Base
Comparison with Telaprevir (Antiviral Drug)
Telaprevir (C36H55N7O6) shares the octahydrocyclopenta[c]pyrrole core but includes a pyrazine-carbonyl group and cyclohexyl side chain .
- Molecular Complexity : Telaprevir’s larger structure enables protease inhibition via multi-point binding, while the ethyl ester is a building block for such molecules.
- Stereochemical Sensitivity : Both compounds rely on strict (S,R,S) configurations for activity, but Telaprevir’s additional substituents increase synthetic complexity .
Ketone-Containing Derivatives
The 5-oxo derivative (CAS 146231-54-1) introduces a ketone group, altering reactivity:
- Reactivity : The ketone enables further functionalization (e.g., reduction to alcohols or formation of Schiff bases).
- Stability : The oxidized form is less stable under basic conditions compared to the saturated ethyl ester .
Biological Activity
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate is a bicyclic compound belonging to the pyrrole family, characterized by its unique structural framework. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.25 g/mol. Its structure includes a bicyclic framework that integrates both aliphatic and aromatic characteristics, which may contribute to its biological properties .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of bacteria and fungi by interacting with specific molecular targets such as enzymes or receptors involved in microbial metabolism.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce cytotoxic effects in cancer cell lines, possibly through mechanisms involving apoptosis and modulation of cellular pathways related to proliferation and survival. For instance, docking studies have shown promising interactions with key proteins involved in cancer progression .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with:
- Enzymes : Inhibition of enzyme activity that is crucial for microbial survival or cancer cell metabolism.
- Receptors : Modulation of receptor functions that influence cell signaling pathways related to growth and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds has been made:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrole-2-carboxylate | Similar structure but different functional groups | Different reactivity due to varied substituents |
| N-Methylpyrrole | Contains a methyl group instead of an ethyl group | Alters electronic properties and steric hindrance |
| Pyrrole-3-carboxylate | Carboxylate group located at a different position | Influences solubility and reactivity |
This comparison highlights the distinct substitution pattern of this compound that contributes to its specific biological activities.
Case Studies
Several case studies have focused on the biological evaluation of pyrrole derivatives. One notable study synthesized various fused pyrroles and assessed their cytotoxic effects using resazurin assays. The results indicated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as HepG-2 . Another study explored the antioxidant properties alongside anticancer activity using DPPH tests, further establishing the potential therapeutic applications of pyrrole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S,3aR,6aS)-ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate, and what factors influence yield and purity?
- Methodological Answer : The Paal-Knorr pyrrole synthesis is a validated route for related cyclopenta[c]pyrrole derivatives, involving condensation of 2,5-dimethoxytetrahydrofuran with amines under iron(III) chloride catalysis . Yield optimization requires strict control of reaction stoichiometry, temperature (reflux conditions), and catalyst loading. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity (>98%). Industrial-scale adaptations, such as continuous flow reactors, enhance reproducibility and scalability .
Q. How is the compound characterized post-synthesis to confirm structural integrity and stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for verifying stereochemical assignments, particularly for the bicyclic system and ester functionality. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) groups. X-ray crystallography provides definitive stereochemical validation when crystalline derivatives are obtainable .
Q. What are the stability profiles of this compound under standard laboratory storage conditions?
- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis of the ester group. Degradation is accelerated by exposure to strong acids/bases or oxidizing agents. Regular monitoring via HPLC or TLC ensures batch integrity. For long-term storage, lyophilization in amber vials with desiccants (e.g., silica gel) is advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments observed in NMR data for this compound?
- Methodological Answer : Conflicting NOE correlations or coupling constants in NMR spectra may arise from conformational flexibility in the bicyclic system. To resolve ambiguities:
- Perform variable-temperature NMR to assess dynamic effects.
- Use computational methods (DFT calculations or molecular dynamics simulations) to predict stable conformers and compare with experimental data.
- Synthesize diastereomeric derivatives with known configurations for comparative analysis .
Q. What strategies mitigate decomposition during catalytic hydrogenation or other reduction reactions involving this compound?
- Methodological Answer : Decomposition during hydrogenation often results from over-reduction of the pyrrole ring. Mitigation strategies include:
- Using milder catalysts (e.g., palladium on carbon at low H₂ pressure).
- Introducing protecting groups (e.g., tert-butyl carbamate) for sensitive functionalities.
- Monitoring reaction progress in real-time via in-situ FTIR or Raman spectroscopy to terminate reactions at optimal endpoints .
Q. How can researchers evaluate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding pockets.
- Molecular Docking : Employ software like AutoDock Vina to predict binding modes, validated by mutagenesis studies on target residues.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real-time .
Q. What experimental designs address contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, compound purity). To standardize results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
